(2E)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide
Overview
Description
(2E)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a fluorophenyl and a phenyl group, along with a pyridinylmethyl group attached to a propenamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or β-keto ester.
Substitution reactions: The pyrazole ring is then substituted with a fluorophenyl and a phenyl group through electrophilic aromatic substitution or cross-coupling reactions.
Amide formation: The final step involves the formation of the amide bond by reacting the substituted pyrazole with pyridin-3-ylmethylamine and an appropriate acylating agent under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(2E)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide
- (2E)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide
Uniqueness
The uniqueness of (2E)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
(E)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O/c25-21-11-8-19(9-12-21)24-20(17-29(28-24)22-6-2-1-3-7-22)10-13-23(30)27-16-18-5-4-14-26-15-18/h1-15,17H,16H2,(H,27,30)/b13-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVBXUCNVVHFSW-JLHYYAGUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=CC(=O)NCC4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=C/C(=O)NCC4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364149 | |
Record name | (2E)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956691-12-6 | |
Record name | (2E)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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